

Spontaneous Fission Sources of Xenon-135: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

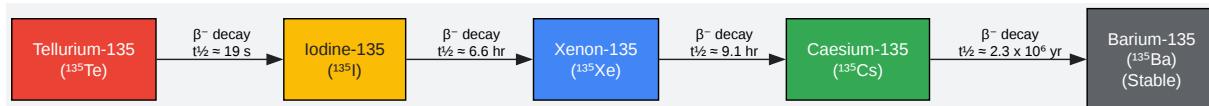
Compound of Interest

Compound Name: Xenon-135

Cat. No.: B1198187

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Abstract: **Xenon-135** (^{135}Xe) is a radioactive isotope of xenon with a half-life of approximately 9.1 hours.^{[1][2]} It is most notable in the field of nuclear physics for having the largest known thermal neutron absorption cross-section, making it a significant neutron poison in nuclear reactors.^{[3][4]} While ^{135}Xe is a fission product, it is primarily formed through the decay of its precursor, Iodine-135 (^{135}I). This guide provides an in-depth analysis of the spontaneous fission sources of **Xenon-135**, detailing its formation pathways, fission yields from various actinides, and the experimental protocols used for its characterization.

Production Pathways of Xenon-135

Xenon-135 is produced in nuclear fission through two main routes: directly as a fission fragment and indirectly from the beta decay of other fission products. The indirect pathway is the dominant source, accounting for approximately 95% of all ^{135}Xe produced.^{[2][5]}

- Direct Fission Yield: A small fraction, about 0.3% of U-235 fissions, results in the direct production of ^{135}Xe .^[6]
- Indirect Production via Beta Decay: The vast majority of ^{135}Xe originates from the beta decay of Iodine-135 (^{135}I).^{[1][2]} ^{135}I itself is a fission product and is also produced from the rapid beta decay of Tellurium-135 (^{135}Te).^{[1][5]} Due to the very short half-life of ^{135}Te (~19 seconds), ^{135}I is often considered the primary fission product in this decay chain.^{[1][5]}

The mass 135 decay chain is the critical pathway for the formation of **Xenon-135**.

[Click to download full resolution via product page](#)

Figure 1: Mass 135 decay chain leading to the formation of stable Barium-135.

Table 1: Half-lives and Decay Modes for the Mass 135 Chain

Isotope	Half-Life	Primary Decay Mode
¹³⁵ Te	~19 seconds[1][5]	Beta Decay (β⁻)
¹³⁵ I	~6.6 hours[1][7]	Beta Decay (β⁻)
¹³⁵ Xe	~9.1 hours[1][2]	Beta Decay (β⁻)
¹³⁵ Cs	~2.3 x 10⁶ years[5]	Beta Decay (β⁻)

| ¹³⁵Ba | Stable | - |

Spontaneous Fission as a Source of ¹³⁵Xe

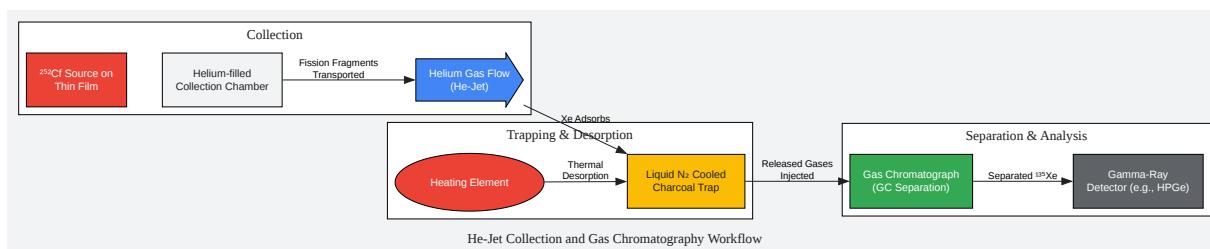
Spontaneous fission is a form of radioactive decay where a heavy nucleus splits into two or more lighter nuclei and other particles without external induction.[8] This process is characteristic of very heavy actinides. The primary isotopes contributing to the natural environmental background of ¹³⁵Xe through spontaneous fission are Uranium-238 (due to its abundance) and various isotopes of Plutonium, Curium, and Californium in specific contexts like nuclear waste.[9][10] Californium-252 (²⁵²Cf) is a particularly strong source of spontaneous fission neutrons and is often used experimentally for this reason.[11]

Table 2: Cumulative Fission Yields of **Xenon-135** from Various Isotopes

Fissile Isotope	Fission Type	Cumulative Yield (%)
Uranium-235	Thermal Neutron	6.53% [9] [12]
Uranium-238	Fast Neutron (1.0 MeV)	6.81% [12]
Plutonium-239	Thermal Neutron	7.60% [9] [12]
Plutonium-239	Fast Neutron (1.0 MeV)	7.43% [12]
Californium-252	Spontaneous Fission	4.19% [11]

Note: Fission yields for spontaneous fission of U-238 and Pu-240 are not as readily available in standard libraries but are considered sources.[\[9\]](#)[\[10\]](#) Fast neutron fission yields can serve as an approximation.

Experimental Protocols for ^{135}Xe Characterization


The determination of fission yields and the production of ^{135}Xe for calibration and study often involves the collection and analysis of gases produced from a spontaneous fission source, such as ^{252}Cf .

This method involves placing a solution containing a dissolved ^{252}Cf salt into a sealed, gas-tight chamber.[\[11\]](#)

- **Fission Product Accumulation:** Over time, ^{252}Cf undergoes spontaneous fission. Non-gaseous fission products remain in the solution, while gaseous products, including xenon and its iodine precursor, accumulate in the "head-space" gas above the solution.[\[11\]](#)
- **Gas Extraction:** The accumulated gas in the head-space is periodically purged from the chamber.
- **Separation and Analysis:** The extracted gas mixture is then processed, typically using gas chromatography, to separate the xenon isotopes from other gases. The purified ^{135}Xe can then be quantified using gamma-ray spectroscopy or other radiometric methods.

A more sophisticated technique involves using a helium jet to transport fission fragments from a solid source for analysis.[\[11\]](#) This method is particularly useful for studying short-lived isotopes.

- Source and Thermalization: A thin, electroplated film of ^{252}Cf is placed in a chamber filled with helium gas. Fission fragments ejected from the source are thermalized (slowed down) by the helium.[11]
- Gas Transport: The chamber is continuously purged with helium, creating a "jet" that transports the thermalized fission products out of the chamber.[11]
- Cryogenic Trapping: The helium gas stream is passed through a charcoal trap cooled with liquid nitrogen. The xenon and other fission gases adsorb onto the cold charcoal, while the helium passes through.
- Thermal Desorption and Separation: The charcoal trap is heated to release the captured fission gases. This gas mixture is then injected into a gas chromatograph (GC). The GC column separates the different gases based on their chemical properties and interaction with the column material.[11]
- Detection and Measurement: As the separated xenon gas elutes from the GC column, it passes through a detector, such as a NaI or High-Purity Germanium (HPGe) gamma-ray detector, to measure the activity and confirm the purity of the ^{135}Xe .[11]

[Click to download full resolution via product page](#)

Figure 2: Workflow for collecting and analyzing ^{135}Xe from a ^{252}Cf spontaneous fission source.

Conclusion

Xenon-135 is a critical isotope in nuclear science, primarily produced via the decay of ^{135}I , which is a high-yield product of nuclear fission. Spontaneous fission of heavy actinides, particularly U-238, Pu-240, and Cf-252, serves as a natural and experimental source of ^{135}Xe . The quantitative fission yields and decay chain dynamics are well-characterized, allowing for precise modeling of its behavior. Experimental protocols, ranging from simple head-space collection to sophisticated He-jet transport systems coupled with gas chromatography, enable the isolation and measurement of ^{135}Xe for various research applications. A thorough understanding of these production sources and measurement techniques is essential for professionals in nuclear engineering, environmental monitoring, and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nuclear-power.com [nuclear-power.com]
- 2. Xenon-135 Reactor Poisoning [large.stanford.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Xenon - Wikipedia [en.wikipedia.org]
- 5. Production and Removal of Xenon-135 - h1019v2_59 [nuclearpowertraining.tpub.com]
- 6. canteach.candu.org [canteach.candu.org]
- 7. nuclear-power.com [nuclear-power.com]
- 8. quora.com [quora.com]
- 9. pnnl.gov [pnnl.gov]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]

- To cite this document: BenchChem. [Spontaneous Fission Sources of Xenon-135: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1198187#spontaneous-fission-sources-of-xenon-135\]](https://www.benchchem.com/product/b1198187#spontaneous-fission-sources-of-xenon-135)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com